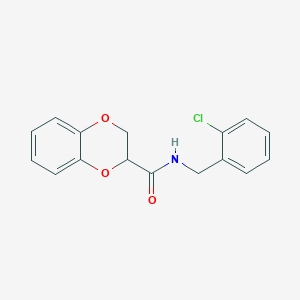
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDCAA, is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. BDCAA is a member of the benzodioxine family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. One study found that this compound inhibits the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Another study showed that this compound activates the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce oxidative stress-induced neurotoxicity in brain cells. This compound has also been shown to reduce radiation-induced DNA damage in human lymphocytes. In addition, this compound has been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized and purified. It has been shown to have diverse biological activities, making it a useful tool for studying various signaling pathways and disease mechanisms. However, this compound also has limitations as a research tool. Its mechanism of action is not fully understood, which limits its potential as a therapeutic agent. In addition, its effects on human cells and tissues are not well studied, which limits its potential for clinical applications.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific therapeutic agents. Another direction is to study its effects on human cells and tissues, which could provide valuable information for clinical applications. Additionally, this compound could be used as a tool for studying various signaling pathways and disease mechanisms, which could lead to the development of new therapeutic agents.
合成法
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized using a multi-step process. The first step involves the preparation of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-chlorobenzylamine to yield this compound. The synthesis of this compound requires careful attention to reaction conditions and purification steps to ensure high yields and purity.
科学的研究の応用
N-(2-chlorobenzyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential as a therapeutic agent for various diseases. One study found that this compound has anti-tumor activity against human gastric cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that this compound has neuroprotective effects against oxidative stress-induced neurotoxicity in rat brain cells. This compound has also been studied for its potential as a radioprotective agent, as it has been shown to reduce radiation-induced DNA damage in human lymphocytes.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-12-6-2-1-5-11(12)9-18-16(19)15-10-20-13-7-3-4-8-14(13)21-15/h1-8,15H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLZOOIYFSTMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5149330.png)
![ethyl [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5149341.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)
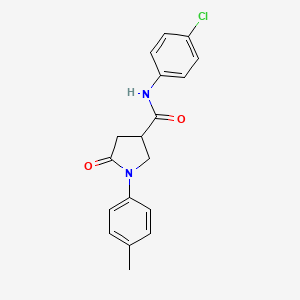
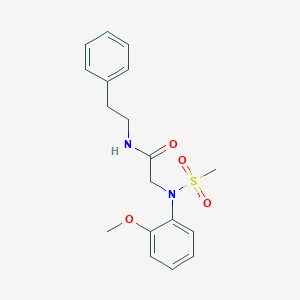
![propyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5149364.png)
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)
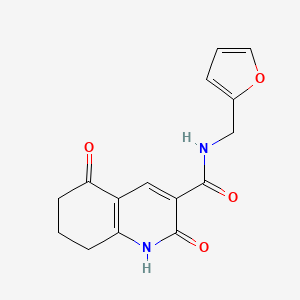
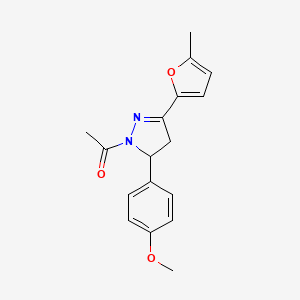
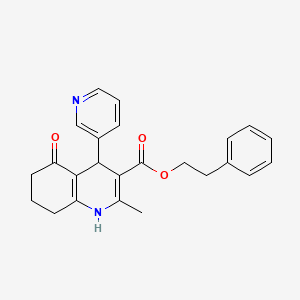
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
